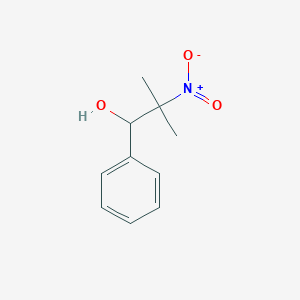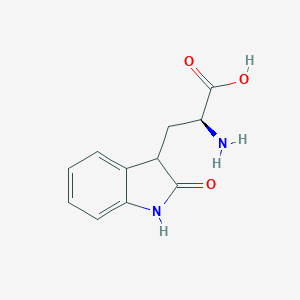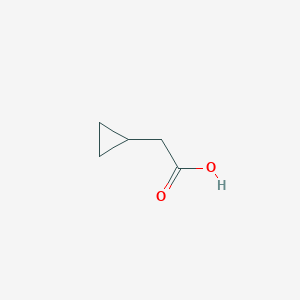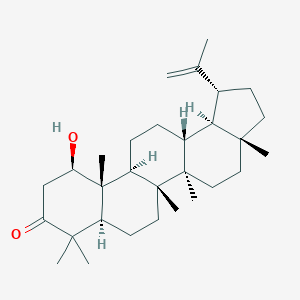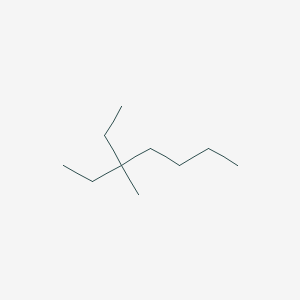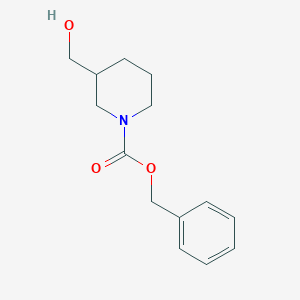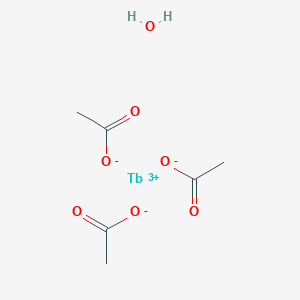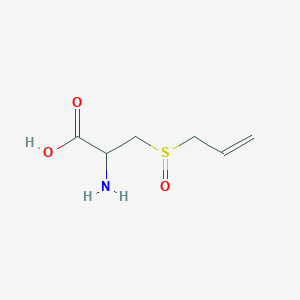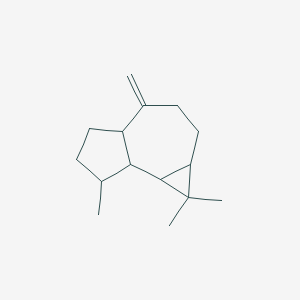
(-)-Alloaromadendrene
説明
(-)-Alloaromadendrene is a sesquiterpene found in various natural sources, including the leaves of Cinnamomum osmophloeum, a tree indigenous to Taiwan , and in the volatile oils of soft corals such as Clavularia viridis and Sarcophyton acutangulum . This compound has been shown to possess significant biological activities, such as antioxidant properties and the ability to prolong the lifespan of Caenorhabditis elegans .
Synthesis Analysis
The stereoselective total synthesis of (-)-alloaromadendrene has been achieved through a series of chemical reactions starting from a common intermediate, which itself is derived from (+)-3-carene . The synthesis involves the construction of the aromadendrane skeleton, which is a crucial step in the formation of (-)-alloaromadendrene . The process includes an intramolecular aldol condensation and the use of a specially designed precursor .
Molecular Structure Analysis
The molecular structure of (-)-alloaromadendrene has been determined using NMR spectral analysis and chiroptical properties . The compound is a tetracyclic terpenoid hydrocarbon, which means it consists of four interconnected cyclic hydrocarbons. The enantiomer, (+)-alloaromadendrene, has also been identified and isolated from marine sources .
Chemical Reactions Analysis
(-)-Alloaromadendrene undergoes biotransformation when exposed to the plant pathogenic micro-organism Glomerella cingulata. This organism oxidizes (-)-alloaromadendrene at the double bond and at one of the geminal methyl groups on the cyclopropane ring, resulting in the formation of triols hydroxylated at specific carbon positions . These biotransformation reactions highlight the reactivity of the compound and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical properties of (-)-alloaromadendrene are not detailed in the provided papers, its chemical properties, such as its antioxidant activity and its role in stress resistance and longevity in C. elegans, are well documented . The compound's ability to protect against oxidative stress suggests that it has significant potential for use as an antioxidant in various applications. Additionally, the compound's structure and reactivity, as demonstrated by its biotransformation by G. cingulata, provide insights into its chemical behavior .
科学的研究の応用
Biotransformation by Glomerella cingulata
- Miyazawa, Uemura, and Kameoka (1995) explored the biotransformation of (-)-alloaromadendrene by Glomerella cingulata, a plant pathogenic micro-organism. The research demonstrated that G. cingulata can oxidize (-)-alloaromadendrene, leading to the formation of triols with hydroxylation at specific carbon positions. This study provides insights into the metabolic pathways and potential applications of (-)-alloaromadendrene in biotransformation processes (Miyazawa, Uemura, & Kameoka, 1995).
Antiproliferative Properties
- Sawant et al. (2007) reported on the antiproliferative properties of (+)-alloaromadendrene, extracted from the Red Sea soft coral Sarcophyton glaucum. The compound exhibited potent inhibition of the proliferation of highly malignant + SA mammary epithelial cells. This research highlights the potential of (-)-alloaromadendrene in developing treatments for cancer and related diseases (Sawant et al., 2007).
Potential in Aging and Oxidative Stress Resistance
- A study by Yu et al. (2014) on Cinnamomum osmophloeum revealed that essential oil alloaromadendrene from its leaves not only protects against oxidative stress but also prolongs the lifespan of Caenorhabditis elegans. This suggests a potential application of (-)-alloaromadendrene in aging research and as an antioxidant (Yu et al., 2014).
Synthetic Studies and Chemical Analysis
- Research by Tanaka et al. (1996) on the stereoselective total syntheses of (+)-aromadendrene and (−)-alloaromadendrene provides a foundation for the chemical analysis and synthesis of these compounds. This study is significant for understanding the structural properties and synthetic pathways of (-)-alloaromadendrene (Tanaka et al., 1996).
Phytochemical Characteristics and Antioxidant Activities
- A study on the essential oils from leaves of mixed-type C. osmophloeum, which contain minor amounts of alloaromadendrene, demonstrated in vivo antioxidant activities and a key role against juglone-induced oxidative stress in C. elegans (Yu et al., 2014).
特性
IUPAC Name |
(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881267 | |
| Record name | (-)-Alloaromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Alloaromadendrene | |
CAS RN |
25246-27-9 | |
| Record name | (-)-Alloaromadendrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alloaromadendrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of alloaromadendrene?
A1: Alloaromadendrene has the molecular formula C15H24 and a molecular weight of 204.36 g/mol. []
Q2: Are there any spectroscopic data available for alloaromadendrene?
A2: Yes, researchers often use techniques like IR (infrared spectroscopy), NMR (nuclear magnetic resonance), GC (gas chromatography), and GC-MS (gas chromatography-mass spectrometry) to characterize alloaromadendrene. [, ]
Q3: Has the stability of alloaromadendrene been studied in different environments?
A3: Research suggests that larger molecules like alloaromadendrene, especially those with lower vapor pressures, might adsorb more readily to certain materials like Tedlar® air sampling bags. This highlights the importance of considering material compatibility when working with this compound. []
Q4: What are some of the biological activities reported for alloaromadendrene?
A4: Studies have shown that alloaromadendrene exhibits various biological activities, including:
- Antioxidant activity: It showed potent in vivo antioxidant activity in Caenorhabditis elegans, protecting against oxidative stress induced by juglone. []
- Lifespan extension: Alloaromadendrene prolonged the lifespan of C. elegans, possibly through a mechanism involving DAF-16. []
- Antiproliferative activity: It demonstrated potent inhibition of highly malignant +SA mammary epithelial cell proliferation. []
Q5: Are there any potential applications of alloaromadendrene based on its biological activities?
A5: The research suggests potential applications in various fields:
- Anti-aging and Antioxidant Therapies: The antioxidant and lifespan-extending properties observed in C. elegans suggest that alloaromadendrene could be further explored for developing anti-aging therapies. []
- Cancer Treatment: The antiproliferative effects on cancer cells warrant further investigation into its potential as an anticancer agent. []
- Oral Health: Studies suggest potential antibacterial activity against oral bacteria, particularly for Curcuma mangga oil where alloaromadendrene is a major constituent. []
Q6: How does alloaromadendrene exert its antioxidant effects in C. elegans?
A6: Research indicates that DAF-16, a transcription factor involved in stress resistance and longevity, is required for the alloaromadendrene-mediated oxidative stress resistance and lifespan extension in C. elegans. []
Q7: Is there any information available on how structural modifications of alloaromadendrene affect its activity?
A7: While the provided research doesn't delve into specific SAR studies for alloaromadendrene, it's worth noting that even minor structural differences in terpenes can significantly impact their biological activity. Further research is needed to understand the impact of structural modifications on the activity of this compound.
Q8: What analytical techniques are commonly used to identify and quantify alloaromadendrene?
A8: Researchers frequently employ GC-MS for identifying and quantifying alloaromadendrene in various plant extracts and essential oils. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Has alloaromadendrene been found in any specific plant species, and what are its relative concentrations?
A9: Yes, alloaromadendrene has been identified in various plants, including:
- Monanthotaxis discolor: Found in the root bark, with varying concentrations depending on extraction methods and fractions. [, ]
- Cinnamomum osmophloeum: Identified as a minor component (5.0%) in the essential oil of mixed-type leaves. []
- Clavularia viridis and Sarcophyton acutangulum (soft corals): Isolated from the volatile oil. [, ]
- Lantana camara: Found in both yellow and purple flowering varieties. []
- Garcinia quaesita: Identified as a major component (12.12%) in the essential oil. []
- Kaempferia angustifolia: A major component (20.79%) in the volatile oil. []
- Phoebe zhennan: Present in both recent and ancient buried woods, with varying concentrations. []
- Hangzhou white chrysanthemum: Concentration varies depending on sulfur-fumigation treatment. []
- Uncaria sessilifructus: Isolated from the stems with hooks. []
- Centaurea species: Found in varying concentrations depending on the species. [, ]
- Renealmia alpinia: Present in the leaf, fine stem, and fruit oils. []
- Panax ginseng: A component of the sesquiterpene profile. []
- Sandoricum koetjape: Isolated from the stems. []
- Atractylodes japonica: Present in varying concentrations in both "Changchul" and "Baekchul" varieties. []
- Globba marantina: Identified in the methanolic rhizome extract. []
- Commiphora sphaerocarpa: Found in the n-hexane fraction of the resin. [, ]
- Eucalyptus globulus: Identified as a component of the essential oil. [, ]
- Zingiber officinale (ginger): Present in both Chinese and Thailand varieties, with varying concentrations depending on drying treatments. []
- Curcuma caesia (Black Turmeric): Identified in the methanolic extract. []
- Aquilaria malaccensis: Detected in the cell suspension culture elicited with Trichoderma extract. []
- Lactuca serriola: Identified as a major component (7.32%) in the volatile oil. []
- Warburgia ugandensis: A major component (9.69%) in the essential oil. []
- Blumea balsamifera: One of the main compounds (3.321 %) in the essential oil. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



